Ethyl 6-nitro-1H-indole-2-carboxylate

Organic Synthesis Medicinal Chemistry Nitroindole Derivatives

Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3) is the specific 6-nitro regioisomer essential for synthesizing anti-inflammatory and analgesic drug candidates. Unlike the 5- or 7-nitro isomers, this compound yields derivatives with demonstrated in vivo efficacy. Procure this key intermediate to access the optimized modified Fischer indole synthesis route and build targeted pharmacophores. Ensure your research progresses with the correct isomer—contact us for bulk pricing and availability.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 16792-45-3
Cat. No. B099723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-nitro-1H-indole-2-carboxylate
CAS16792-45-3
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3
InChIKeySOMZLSPJSSDTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3): Procurement-Grade Intermediate for Pharmaceutical and Chemical Synthesis


Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3) is a nitro-substituted indole derivative with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is characterized by a nitro group at the 6-position and an ethyl carboxylate at the 2-position of the indole ring . This compound is a key intermediate in the research and development of novel pharmaceutical agents, particularly in the synthesis of anti-inflammatory and analgesic drug candidates .

Why Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3) Cannot Be Replaced by Generic Nitroindole Analogs


Nitroindole-2-carboxylates are not a homogeneous class of compounds. The position of the nitro substituent (e.g., 4-, 5-, 6-, or 7-nitro) and the nature of the ester group (e.g., ethyl vs. methyl) fundamentally alter reactivity and biological activity. For instance, the 6-nitro isomer is specifically required for certain downstream synthetic transformations [1]. Substituting Ethyl 6-nitro-1H-indole-2-carboxylate with a regioisomer like Ethyl 5-nitroindole-2-carboxylate (CAS 16732-57-3) or Ethyl 7-nitroindole-2-carboxylate (CAS 6960-46-9) can lead to divergent reactivity profiles and may not yield the desired active pharmaceutical ingredient [1]. The following quantitative evidence details these critical differences.

Quantitative Differentiation Evidence for Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3)


Synthesis of 6-Nitro vs. 5-Nitro Isomers via Fischer Indole Cyclization: A Yield and Feasibility Comparison

A modified Fischer indole synthesis demonstrates a clear yield advantage for the 6-nitro isomer over the 5-nitro isomer when prepared from the corresponding nitrophenylhydrazones. The synthesis of ethyl 6-nitroindole-2-carboxylate achieved a yield of 78%, while the 5-nitro isomer yielded only 65% under comparable conditions [1]. This 13% difference in synthetic efficiency directly impacts cost and scalability for procurement decisions.

Organic Synthesis Medicinal Chemistry Nitroindole Derivatives

Regioselective Advantage: Single-Isomer vs. Mixed-Isomer Procurement for Ethyl 6-nitro-1H-indole-2-carboxylate

In the nitration of ethyl indole-2-carboxylate, the 6-nitro isomer is the predominant product, but competing formation of other isomers can complicate purification. The reported synthetic route for ethyl 6-nitroindole-2-carboxylate specifically yields the 6-nitro regioisomer with high selectivity, avoiding the need for costly and time-consuming chromatographic separation of a mixed-isomer product [1]. This contrasts with alternative synthetic strategies that may produce a mixture of 4-, 5-, 6-, and 7-nitro isomers, requiring additional purification steps.

Organic Synthesis Chemical Procurement Isomeric Purity

Anti-Inflammatory Activity of Derived 1,3,4-Oxadiazoles: Comparative Efficacy of 6-Nitro Scaffold

The 1,3,4-oxadiazolyl derivatives synthesized from ethyl 6-nitroindole-2-carboxylate were evaluated for anti-inflammatory activity. While specific IC50 values are not reported, the study notes that among the four nitro regioisomers (4-, 5-, 6-, and 7-nitro), the 6-nitro derivatives exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model [1]. This indicates that the 6-nitro scaffold provides a distinct advantage over other regioisomers for this therapeutic target.

Anti-inflammatory Drug Discovery SAR Studies Nitroindole Pharmacophores

High-Value Application Scenarios for Ethyl 6-nitro-1H-indole-2-carboxylate (CAS 16792-45-3) in R&D and Procurement


Synthesis of 1,3,4-Oxadiazolyl Nitroindoles for Anti-Inflammatory Drug Discovery

Ethyl 6-nitro-1H-indole-2-carboxylate is a key intermediate for synthesizing a library of 1,3,4-oxadiazolyl nitroindoles, a class of compounds with demonstrated anti-inflammatory activity [1]. Procurement of this specific 6-nitro isomer is critical, as the study indicates it yields derivatives with significant in vivo efficacy compared to other nitro-substituted regioisomers [1].

Modified Fischer Indole Synthesis of Ethyl Nitroindole-2-carboxylates

This compound is the product of a modified Fischer indole synthesis, which offers a more efficient and selective route to ethyl nitroindole-2-carboxylates compared to direct nitration methods [1]. For laboratories and production facilities focused on scaling up this chemistry, procuring Ethyl 6-nitro-1H-indole-2-carboxylate is essential for benchmarking and further optimization of the published protocol [1].

Pharmaceutical Intermediate for Analgesic and Anti-Inflammatory Candidates

Ethyl 6-nitro-1H-indole-2-carboxylate is widely utilized as a key intermediate in the development of novel pharmaceutical agents, specifically those targeting inflammatory conditions and pain relief [1]. Its well-defined structure and the reactivity of the nitro group at the 6-position make it a strategic building block for creating diverse indole-based pharmacophores [1].

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